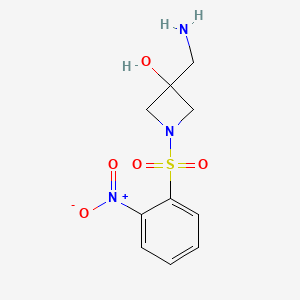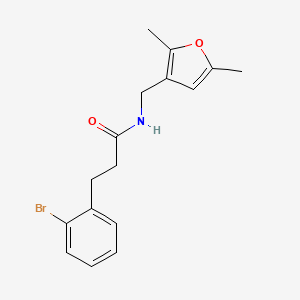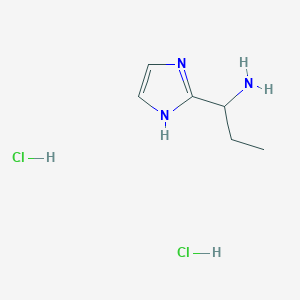![molecular formula C23H25F3N4O2 B2534187 2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol CAS No. 1807985-31-4](/img/structure/B2534187.png)
2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a benzoxadiazole group, which is a type of aromatic heterocycle.
Scientific Research Applications
Synthesis and Characterization Techniques
The synthesis and characterization of trifluoromethylated compounds, including those with complex structures like 2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol, involve advanced techniques that shed light on their chemical properties and potential applications. For instance, the synthesis of a series of trifluoromethylazoles showcases the intricate reactions and the determination of pKa values through 19F NMR spectroscopy, illustrating the potential for these compounds to be used in measuring pH in biological media (Jones et al., 1996). Similarly, the synthesis and molecular structure analysis of intermediates like 1-phenyl-2-(2-pyridyl)ethanol from condensation reactions provide insight into the stability and hydrogen bonding characteristics of these compounds, which are crucial for understanding their behavior in various chemical environments (Percino et al., 2015).
Catalytic Applications and Chemical Reactions
Research into the catalytic activities of compounds containing trifluoromethyl groups, like dioxidovanadium(V) complexes, reveals their utility in the oxidation of olefins. This indicates a broader application of trifluoromethylated compounds in catalysis, potentially including those with structures similar to this compound (Ghorbanloo et al., 2017). Additionally, the development of new methodologies for secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate demonstrates the evolving techniques in organic synthesis that could be applicable to the synthesis and modification of complex trifluoromethylated compounds (Noji et al., 2003).
Novel Fluorescent Compounds
The search for novel fluorescent organic compounds led to the synthesis and study of derivatives based on structures that may share similarities with this compound. These studies highlight the potential of such compounds in developing new materials with desirable fluorescent properties for applications in bioimaging and molecular probes (Tomoda et al., 1999).
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2/c24-23(25,26)22(31)16-5-3-15(4-6-16)17-13-19-21(28-32-27-19)20(14-17)30-11-7-18(8-12-30)29-9-1-2-10-29/h3-6,13-14,18,22,31H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMXQEHSFSGQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC(=CC4=NON=C34)C5=CC=C(C=C5)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)
![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)


![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)